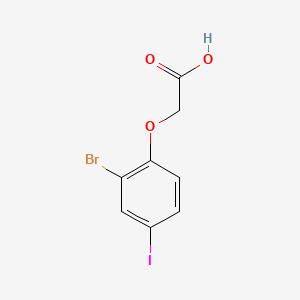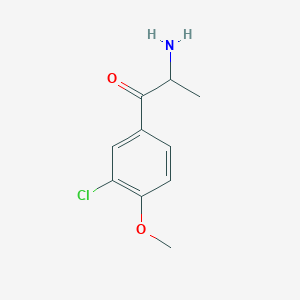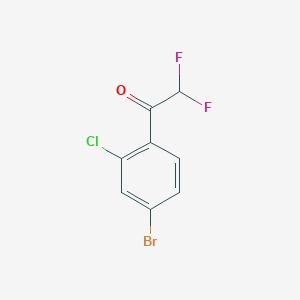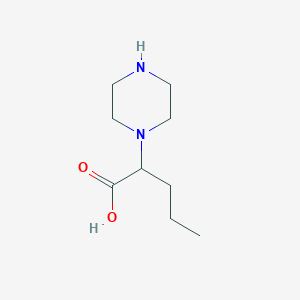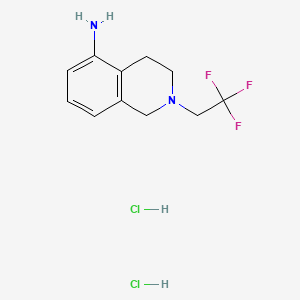
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoroethyl group, which imparts distinct characteristics such as increased metabolic stability and enhanced lipophilicity.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the metal-free trifluoroethylation using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate under mild conditions . This method is advantageous due to its high functional group tolerance and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoroethylation techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the tetrahydroisoquinoline ring.
Substitution: The amine group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Palladium on activated charcoal with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction could produce various reduced isoquinoline derivatives.
科学的研究の応用
2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity by modifying the electronic properties of the compound. This can lead to the modulation of specific pathways, resulting in desired biological effects .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality.
Trifluoroacetic acid: Another fluorinated compound with distinct properties.
Hexafluoro-2-propanol: Shares some chemical characteristics due to the presence of fluorine atoms.
Uniqueness
2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride is unique due to its specific combination of the trifluoroethyl group with the tetrahydroisoquinoline framework. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H15Cl2F3N2 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC名 |
2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine;dihydrochloride |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)7-16-5-4-9-8(6-16)2-1-3-10(9)15;;/h1-3H,4-7,15H2;2*1H |
InChIキー |
YFHDWFCOBAPNFX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C(=CC=C2)N)CC(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


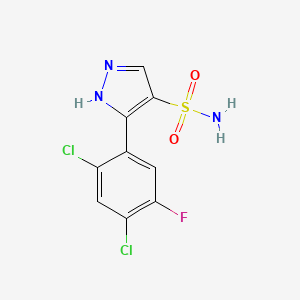
![4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)

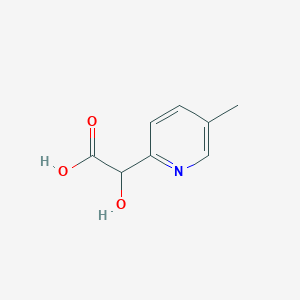

![1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
![(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)
